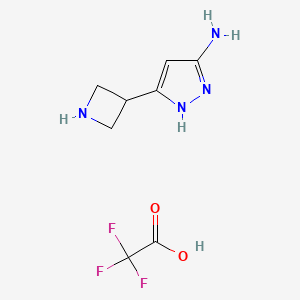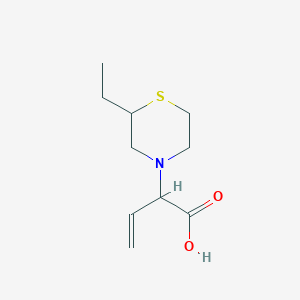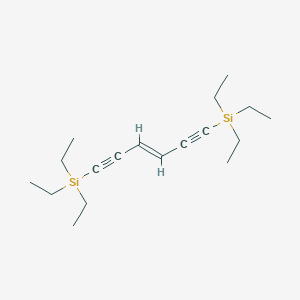
3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate is a compound that combines the structural features of azetidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoroacetate group enhances its chemical stability and solubility, making it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling of Azetidine and Pyrazole Rings: The azetidine and pyrazole rings are coupled using Suzuki–Miyaura cross-coupling reactions with boronic acids.
Introduction of Trifluoroacetate Group: The trifluoroacetate group is introduced through the reaction with trifluoroacetic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and reproducible production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidine-pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetate
- 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate
Uniqueness
3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate stands out due to its unique combination of azetidine and pyrazole rings, along with the trifluoroacetate group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H11F3N4O2 |
|---|---|
Molekulargewicht |
252.19 g/mol |
IUPAC-Name |
5-(azetidin-3-yl)-1H-pyrazol-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N4.C2HF3O2/c7-6-1-5(9-10-6)4-2-8-3-4;3-2(4,5)1(6)7/h1,4,8H,2-3H2,(H3,7,9,10);(H,6,7) |
InChI-Schlüssel |
BLSBRQYOAMQVEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC(=NN2)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)


![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)


![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)

![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)


